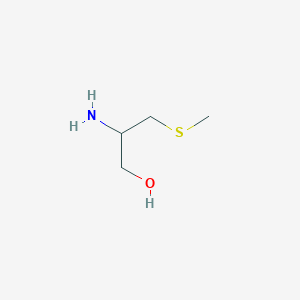

2-Amino-3-(methylsulfanyl)propan-1-ol

Descripción general

Descripción

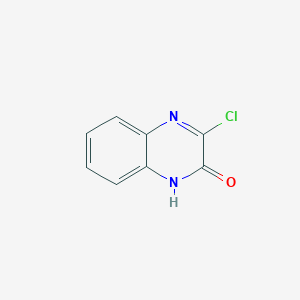

“2-Amino-3-(methylsulfanyl)propan-1-ol” is an organic compound that contains an amino group (-NH2), a methylsulfanyl group (-SCH3), and a hydroxyl group (-OH). The presence of these functional groups suggests that it could participate in a variety of chemical reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the amino and methylsulfanyl groups onto a propanol backbone. This could potentially be achieved through substitution reactions, although the specifics would depend on the exact conditions and reagents used.Molecular Structure Analysis

The molecule contains a total of 10 atoms, including carbon, hydrogen, nitrogen, sulfur, and oxygen. The presence of polar functional groups (amino and hydroxyl) would likely result in a polar molecule, which could have implications for its physical properties and reactivity.Chemical Reactions Analysis

The amino and hydroxyl groups are both nucleophilic, meaning they have a tendency to donate electrons and form new bonds with electrophiles. The methylsulfanyl group can also participate in certain reactions, particularly oxidation and substitution reactions.Physical And Chemical Properties Analysis

Based on its structure, we can predict that “2-Amino-3-(methylsulfanyl)propan-1-ol” would be a polar molecule due to the presence of polar functional groups. This could make it soluble in polar solvents like water. Its boiling and melting points would likely be higher than those of nonpolar molecules of similar size, due to the ability of the polar functional groups to form hydrogen bonds.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Antimicrobial Agents : Aminomethoxy derivatives of related compounds have been synthesized and shown to be effective antimicrobial agents against bacteria and fungi, potentially more efficient than existing medicines (Jafarov et al., 2019).

- Lubricating Oil Additives : Derivatives like aminomethoxy compounds have been tested as antimicrobial additives for lubricating oils, proving their efficacy in suppressing microbial activity (Mammadbayli et al., 2018).

Pharmaceutical and Biomedical Applications

- Beta-Adrenoceptor Blocking Agents : Compounds structurally similar to 2-Amino-3-(methylsulfanyl)propan-1-ol have been explored for their potential as cardioselective beta-adrenoceptor blocking agents, which are crucial in treating heart diseases (Rzeszotarski et al., 1979).

- Drug and Gene Delivery : Circular polyamines synthesized from similar amino alcohols have been investigated for use in drug and gene delivery, showing non-toxic properties and potential for biological studies (Krishna et al., 2005).

Corrosion Inhibition

- Carbon Steel Corrosion Inhibitors : Tertiary amines synthesized from compounds in the same series have shown effectiveness in inhibiting carbon steel corrosion, demonstrating potential as anodic inhibitors (Gao et al., 2007).

Other Applications

- Catalysis and Chemical Transformations : The transformation of similar compounds has been studied under various conditions, exploring the potential for catalytic applications and the synthesis of novel compounds (Bernas et al., 2015).

Safety And Hazards

Without specific information, it’s hard to comment on the safety and hazards of “2-Amino-3-(methylsulfanyl)propan-1-ol”. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

Direcciones Futuras

The study and application of “2-Amino-3-(methylsulfanyl)propan-1-ol” would likely depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other compounds, or in various industrial applications, depending on these factors.

Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.

Propiedades

IUPAC Name |

2-amino-3-methylsulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NOS/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGBRLHYONGEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50316880 | |

| Record name | 2-Amino-3-(methylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(methylsulfanyl)propan-1-ol | |

CAS RN |

69977-56-6 | |

| Record name | NSC308561 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-(methylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1347120.png)

![N-[(benzyloxy)carbonyl]alanylasparagine](/img/structure/B1347135.png)